molecular formula C13H14BrN3O2 B12847229 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide

3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide

Cat. No.: B12847229
M. Wt: 324.17 g/mol
InChI Key: HKOMLAJQCVBWRZ-UHFFFAOYSA-N
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Description

3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique bromine substitution, may exhibit distinct chemical and biological behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Amidation: The final step involves the reaction of the brominated quinazolinone with N,2-dimethylpropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Investigation of its pharmacological properties, such as anticancer or antimicrobial activities.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, leading to modulation of cellular pathways. The bromine substitution may enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinazolin-4(3H)-one: Lacks the N,2-dimethylpropanamide moiety.

    4-Oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide: Lacks the bromine substitution.

    3-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide: Similar structure with chlorine instead of bromine.

Uniqueness

The presence of the bromine atom at the 6-position and the N,2-dimethylpropanamide moiety makes 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

3-(6-bromo-4-oxoquinazolin-3-yl)-N,2-dimethylpropanamide

InChI

InChI=1S/C13H14BrN3O2/c1-8(12(18)15-2)6-17-7-16-11-4-3-9(14)5-10(11)13(17)19/h3-5,7-8H,6H2,1-2H3,(H,15,18)

InChI Key

HKOMLAJQCVBWRZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC2=C(C1=O)C=C(C=C2)Br)C(=O)NC

Origin of Product

United States

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